Uroguanylin

GC-C pharmacology pH-dependent receptor activation intestinal electrolyte transport

Uroguanylin is a 16-amino acid endogenous peptide hormone (molecular formula C61H101N17O25S4, MW ~1600.8 Da) belonging to the guanylin peptide family. It serves as the natural agonist of the intestinal receptor-guanylate cyclase C (GC-C), stimulating intracellular cGMP production to regulate epithelial fluid and electrolyte secretion.

Molecular Formula C61H101N17O25S4
Molecular Weight 1600.8 g/mol
CAS No. 152175-68-3
Cat. No. B126073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUroguanylin
CAS152175-68-3
Synonymsuroguanylin
Molecular FormulaC61H101N17O25S4
Molecular Weight1600.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1
InChIKeySJMPVWVIVWEWJK-AXEIBBKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uroguanylin (CAS 152175-68-3): Endogenous GC-C Peptide Hormone Baseline for Research Procurement


Uroguanylin is a 16-amino acid endogenous peptide hormone (molecular formula C61H101N17O25S4, MW ~1600.8 Da) belonging to the guanylin peptide family [1]. It serves as the natural agonist of the intestinal receptor-guanylate cyclase C (GC-C), stimulating intracellular cGMP production to regulate epithelial fluid and electrolyte secretion [2]. Unlike its 15-amino acid paralog guanylin, uroguanylin is predominantly expressed in the proximal small intestine and exhibits a pronounced pH-dependent activation profile, with maximal potency in the slightly acidic (pH 5–6) microclimate of the duodenum and proximal jejunum [3]. The compound exists as two stably separable topological isomers (conformations A and B) due to its unique 1-3/2-4 disulfide bond connectivity pattern, a property that distinguishes it from all other known GC-C ligands [4]. Uroguanylin is classified as both an intestinal secretagogue and a circulating natriuretic hormone, acting locally in the gut and distally in the kidney, making it a critical reference standard for GC-C-targeted drug discovery, gastrointestinal physiology research, and metabolic disease investigation.

Why Guanylin, Linaclotide, or Plecanatide Cannot Substitute for Uroguanylin in Research Applications


Although uroguanylin, guanylin, plecanatide, and linaclotide all activate the GC-C receptor, their pharmacological profiles diverge markedly across three critical dimensions: pH-dependence of receptor binding, proteolytic stability, and conformational isomer behavior. Guanylin loses 100-fold in binding affinity when pH shifts from 8.0 to 5.0, whereas uroguanylin gains 10-fold affinity under identical acidic conditions [1], meaning these two endogenous peptides are functionally optimized for distinct intestinal segments and cannot serve as mutual proxies. Among synthetic analogs, linaclotide binds GC-C in a completely pH-independent manner (Ki 1.23–1.64 nM across pH 5–8) due to its three-disulfide-bond scaffold and absence of acid-sensing N-terminal residues, a fundamentally different pharmacological property that precludes its use as a uroguanylin surrogate in pH-dependent signaling studies [2]. Plecanatide, although structurally nearly identical to uroguanylin (single Asp3→Glu substitution), exhibits approximately 8-fold higher GC-C binding affinity than the native hormone according to manufacturer data [3] and differs from uroguanylin in its interconversion kinetics between topological isomers [4]. Furthermore, only uroguanylin uniquely engages a GC-C-independent renal natriuretic receptor pathway that its synthetic analogs have not been validated to activate [5]. These qualitative and quantitative differences make direct experimental substitution scientifically invalid without independent re-validation of the specific endpoint under investigation.

Uroguanylin (CAS 152175-68-3): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


pH-Dependent Potency Inversion vs. Guanylin: 100-Fold Differential at Acidic Mucosal pH in T84 Human Intestinal Cells

In a direct head-to-head comparison using T84 human colon carcinoma cell monolayers, uroguanylin is 100-fold more potent than guanylin at an acidic mucosal pH of 5.0 in stimulating intracellular cGMP accumulation and transepithelial chloride secretion, whereas at an alkaline pH of 8.0 this potency relationship is reversed, with guanylin becoming more potent than uroguanylin [1]. The underlying mechanism was elucidated by competitive radioligand binding: guanylin-binding affinity for GC-C receptors on T84 cells is reduced by 100-fold when pH is lowered from 8 to 5 (high-affinity site Ki shifts from ~1 nM to ~102 nM), while uroguanylin affinity is increased 10-fold by acidic pH (high-affinity site Ki shifts from ~10 nM to ~1 nM) [2]. This bidirectional pH-dependent affinity shift explains the agonist selectivity imposed by mucosal acidity and demonstrates that uroguanylin is the evolutionarily optimized ligand for the acidic proximal small intestine, whereas guanylin is optimized for the neutral-to-alkaline colorectal environment [1].

GC-C pharmacology pH-dependent receptor activation intestinal electrolyte transport cGMP signaling

Differential Resistance to Chymotrypsin Degradation: Uroguanylin Retains Full Agonist Activity After Protease Exposure, Guanylin Is Inactivated

In a direct comparative study, synthetic bioactive uroguanylin and guanylin were pretreated with chymotrypsin and then assayed for retained GC-C agonist activity in T84 cells. Following chymotrypsin exposure, only uroguanylin and the bacterial enterotoxin STa retained agonist activity, whereas guanylin was completely inactivated [1]. Chymostatin, a chymotrypsin inhibitor, preserved guanylin activity when co-incubated, confirming that the differential susceptibility is due to proteolytic degradation rather than an intrinsic difference in receptor activation capacity [1]. This finding has been independently corroborated in the isolated perfused rat kidney model, where guanylin is degraded in vitro by chymotrypsin due to unique structural features in its bioactive moiety, while uroguanylin resists chymotrypsin attack [2].

peptide stability proteolytic degradation in vitro assay development intestinal peptide pharmacology

Stably Separable Topological Isomers with Distinct Tissue-Specific Functions: A Unique Property Absent in Guanylin, Plecanatide, and Linaclotide

Human uroguanylin possesses a uniquely slow interconversion rate between its two topological isomers (A and B forms), with a half-life of approximately 2 days at 37 °C, allowing the isomers to be separated by HPLC and studied independently at ambient temperature [1]. In contrast, the two guanylin isomers interconvert rapidly (1–2 cycles per second at 37 °C) and cannot be isolated for independent functional characterization [1][2]. Uroguanylin isomer A potently activates GC-C in T84 cells with an EC50 on the order of 10⁻⁷ M, whereas isomer B is approximately 100-fold less potent in the same GC-C-dependent assay [1]. Critically, isomer B is not biologically inert: it possesses potent natriuretic activity in the kidney through a GC-C-independent receptor pathway, with a sigmoidal dose-response curve and a threshold dose near 10 nmol/kg body weight in anesthetized rats [1]. Furthermore, uroguanylin A at high concentrations antagonizes the natriuretic action of the B form, demonstrating a unique regulatory interplay between the two conformations of the same peptide [1]. Neither plecanatide nor linaclotide has been shown to recapitulate this dual-isomer, dual-receptor signaling paradigm.

peptide conformational dynamics tissue-specific receptor pharmacology natriuretic signaling kidney physiology

In Vivo Oral Activity: Uroguanylin Stimulates Intestinal Fluid Secretion, Guanylin Does Not — A Binary Functional Divergence

In the suckling mouse intestinal fluid secretion assay — a classic in vivo model for evaluating secretagogue activity — orally administered uroguanylin and E. coli heat-stable enterotoxin STa both stimulated significant intestinal fluid secretion, whereas orally administered guanylin produced no measurable secretory response [1]. All three peptides activated intestinal guanylate cyclase in vitro and bound to common intestinal receptors, confirming that the differential in vivo activity is not due to a lack of guanylin receptor engagement but rather reflects differences in peptide stability, local pH conditions, or other bioavailability factors within the intact intestinal environment [1]. In the rat jejunal loop model, the rank order of potency for inhibiting net fluid and NaCl absorption was: STa > human uroguanylin > rat guanylin = human guanylin (effective only at 10⁻⁶ M) [2].

in vivo intestinal physiology oral peptide activity fluid secretion assay enterotoxin comparison

Renal Natriuretic Potency: Uroguanylin Reduces Fractional Na⁺ Reabsorption More Than Guanylin in the Isolated Perfused Rat Kidney

In a direct comparative study using the isolated perfused rat kidney, uroguanylin (0.66 μM) produced a maximal natriuretic response by reducing fractional Na⁺ reabsorption from 78.7 ± 1.7% to 58.8 ± 4.4% — a decrease of 19.9 percentage points [1]. In contrast, the highest concentration of guanylin tested (1.3 μM, nearly double the uroguanylin concentration achieving maximal effect) reduced fractional Na⁺ reabsorption from only 73.9 ± 2.4% to 64.5 ± 4.0%, a decrease of merely 9.4 percentage points, and lower doses of guanylin (0.33–0.66 μM) were completely ineffective [1]. Uroguanylin also increased glomerular filtration rate from 0.77 ± 0.07 to 1.34 ± 0.3 mL·g⁻¹·min⁻¹ at the highest concentration (1.9 μM) and doubled osmolar clearance (P < 0.05), while guanylin at 1.3 μM did not achieve comparable effects [1]. Importantly, the renal natriuretic action of uroguanylin persists in GC-C knockout mice, indicating engagement of an additional renal receptor not activated by all GC-C ligands [2].

renal sodium handling natriuretic peptide pharmacology electrolyte homeostasis kidney physiology

Structure-Activity Comparison with Synthetic Analogs: Plecanatide Mimics but Does Not Duplicate Uroguanylin; Linaclotide Is Pharmacologically Distinct

Plecanatide differs from human uroguanylin by a single amino acid substitution: aspartic acid (Asp) at position 3 is replaced by glutamic acid (Glu), a conserved change that adds one methylene group [1]. In direct comparative binding and cGMP accumulation assays on T84 cells, the active topological isomer (conformation A) of plecanatide and uroguanylin bind GC-C with comparable affinity and stimulate cGMP synthesis with the same potency, and both exhibit similar pH-dependent activity profiles with greater cGMP synthesis at pH 5 than at pH 7 [1]. However, plecanatide monomer is reported to exhibit approximately 8-fold higher GC-C binding affinity than native uroguanylin according to the innovator's prescribing information [2]. Linaclotide, by contrast, is a 14-amino acid peptide with three disulfide bonds and no pH-sensing N-terminal residues; it binds GC-C with pH-independent high affinity (Ki 1.23–1.64 nM across pH 5–8) and activates cGMP production with an EC50 of 99 nM in T84 cells [3], representing a fundamentally different pharmacological profile. In the rat jejunal loop model, the potency order is STa > human uroguanylin > rat guanylin = human guanylin [4], placing uroguanylin as the intermediate-potency endogenous reference standard against which synthetic agonists are benchmarked.

drug discovery reference standard GC-C agonist profiling SAR peptide therapeutic development

Uroguanylin (CAS 152175-68-3): Evidence-Backed Research and Industrial Application Scenarios


pH-Gated Intestinal Receptor Pharmacology: Studying Compartment-Specific GC-C Signaling

Uroguanylin is the only endogenous GC-C agonist optimized for acidic pH conditions, exhibiting 100-fold greater potency than guanylin at pH 5.0 [1]. Its N-terminal acid-sensing residues (Asp2, Asp3) mediate a 10-fold affinity increase upon acidification, while guanylin's affinity collapses 100-fold under the same conditions [1]. This makes uroguanylin the essential ligand for dissecting pH-gated signaling mechanisms in the proximal small intestine, where the mucosal surface microclimate is acidic (pH 5–6). Investigators studying the molecular basis of pH-dependent GPCR/GC-C biased signaling, or screening allosteric modulators that shift the pH-activity profile of GC-C, must use uroguanylin as the reference agonist; guanylin is functionally inert under these experimental conditions and will produce erroneous negative results [1].

GC-C-Independent Renal Natriuretic Pathway Investigation and Kidney Physiology Research

Uroguanylin is the only guanylin-family peptide with validated activity at both GC-C-dependent (intestinal) and GC-C-independent (renal) receptors. In the isolated perfused rat kidney, uroguanylin at 0.66 μM reduces fractional Na⁺ reabsorption by 19.9 percentage points (from 78.7% to 58.8%), while guanylin at double the concentration produces only a 9.4 percentage point reduction [2]. Crucially, significant uroguanylin-induced natriuresis and kaliuresis persist in GC-C knockout mice (Gucy2c −/−) [3], confirming the existence of an alternative renal receptor. This dual-receptor pharmacology makes uroguanylin indispensable for research programs investigating the molecular identity of the renal uroguanylin receptor, the crosstalk between intestinal and renal electrolyte homeostasis, or the therapeutic potential of GC-C-independent natriuretic pathways for hypertension and heart failure.

Peptide Conformational Dynamics and Tissue-Specific Isomer Pharmacology

Human uroguanylin's two topological isomers (A and B) interconvert with a t₁/₂ of ~2 days at 37 °C, compared to <1 second for guanylin isomers, enabling HPLC separation and independent functional testing [4]. This unique property supports research programs investigating: (a) how peptide conformation dictates receptor subtype selectivity (isomer A activates intestinal GC-C with EC50 ~10⁻⁷ M; isomer B is 100-fold weaker on GC-C but potently natriuretic in kidney); (b) the structural determinants of slow vs fast disulfide isomer interconversion kinetics; and (c) the physiological relevance of A-form antagonism of B-form natriuretic activity at high concentrations [4]. Neither guanylin, plecanatide, nor linaclotide offers this experimental capability, as guanylin isomers are not isolable, and the synthetic analogs have not been validated for tissue-specific isomer pharmacology.

GC-C-Targeted Colorectal Cancer Imaging Agent Development

GC-C is overexpressed in human colorectal cancer, and radiolabeled uroguanylin analogs have been validated for in vivo SPECT imaging of colorectal cancer xenografts [5]. DOTA-conjugated E3-uroguanylin (Asp3→Glu variant) demonstrated tumor uptake of 1.17 ± 0.23% ID/g at 1 h post-injection in SCID mice bearing T84 xenografts, with specificity confirmed by 69% reduction in tumor uptake upon co-injection of unlabeled peptide [5]. Importantly, uroguanylin-based vectors produced increased kidney uptake compared to heat-stable enterotoxin-based vectors, indicative of engagement of the renal uroguanylin receptor — a biodistribution property that must be accounted for in dosimetry calculations and that distinguishes uroguanylin-based imaging agents from STa-based alternatives [5]. Uroguanylin serves as the scaffold of choice for developing GC-C-targeted theranostics that exploit the endogenous peptide's natural biodistribution profile.

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